2-(Boc-Aminomethyl)-3-hydroxy-3-methylbutanoic acid
Overview
Description
2-(Boc-Aminomethyl)-3-hydroxy-3-methylbutanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group, a hydroxyl group, and a carboxylic acid group. This compound is of interest in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its functional groups that can undergo various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of tert-butyl carbamate with a suitable precursor, followed by hydroxylation and carboxylation reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reagents, and scalable reaction conditions to ensure cost-effectiveness and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Boc-Aminomethyl)-3-hydroxy-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the Boc-protected amine under basic conditions
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary alcohol.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-(Boc-Aminomethyl)-3-hydroxy-3-methylbutanoic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a building block in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Boc-Aminomethyl)-3-hydroxy-3-methylbutanoic acid involves its functional groups participating in various chemical reactions. The Boc-protected amine can be deprotected under acidic conditions to reveal a free amine, which can then interact with other molecules. The hydroxyl and carboxylic acid groups can form hydrogen bonds and participate in esterification and amidation reactions, respectively .
Comparison with Similar Compounds
- 2-(Boc-Aminomethyl)-3-hydroxy-3-phenylpropanoic acid
- 2-(Boc-Aminomethyl)-3-hydroxy-3-ethylbutanoic acid
Uniqueness: 2-(Boc-Aminomethyl)-3-hydroxy-3-methylbutanoic acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical transformations. Its Boc-protected amine group provides stability during synthesis, while the hydroxyl and carboxylic acid groups offer versatility in reactions .
Properties
IUPAC Name |
3-hydroxy-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-10(2,3)17-9(15)12-6-7(8(13)14)11(4,5)16/h7,16H,6H2,1-5H3,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCSJBBACWWTCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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